Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C10H7ClN2O3S . It has a molecular weight of 270.69 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C10H7ClN2O3S/c1-15-10(14)9-6(4-5-17-9)16-8-3-2-7(11)12-13-8/h2-5H,1H3
. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Photocatalytic Activity and Stability
Research has explored the use of poly(3-hexylthiophene)-modified TiO2 for the degradation of methyl orange under visible light, highlighting its photocatalytic activity and stability. This study suggests potential environmental applications, such as in water purification systems, where the focus is on the degradation of pollutants using visible light (Wang et al., 2009).
Synthesis of Novel Compounds
A significant amount of research is dedicated to synthesizing new thiophene derivatives with potential applications in pharmaceuticals and agrochemicals. For example, studies have developed new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, which are important in the synthesis of various organic compounds (Corral & Lissavetzky, 1984).
Organic Solar Cells
In the realm of renewable energy, thiophene derivatives are used in the development of organic solar cells. Research into the structural and optical properties of composite polymer/fullerene films has demonstrated how the crystallinity of poly(3-hexylthiophene) influences the efficiency of solar cells, underscoring the importance of material properties in photovoltaic applications (Erb et al., 2005).
Antimicrobial and Antioxidant Properties
There's ongoing research into the antimicrobial and antioxidant properties of novel thiophene derivatives. For instance, ionic liquid-promoted synthesis has been used to create new compounds with evaluated in vitro antifungal and antibacterial activity, showcasing the potential of thiophene derivatives in developing new antimicrobial agents (Tiwari et al., 2018).
Environmental Remediation
The use of poly 3-methyl thiophene conducting electroactive polymers for the removal of Cr(VI) ions from aqueous solutions has been investigated, highlighting the potential of thiophene derivatives in environmental remediation efforts, particularly in treating polluted water sources (Ansari & Fallah Delavar, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate is a derivative of pyridazinone . Pyridazinone derivatives have been shown to interact with a wide range of biological targets, leading to various physiological effects . .
Mode of Action
Pyridazinone derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Pyridazinone derivatives have been shown to have a wide range of pharmacological activities .
Properties
IUPAC Name |
methyl 3-(6-chloropyridazin-3-yl)oxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c1-15-10(14)9-6(4-5-17-9)16-8-3-2-7(11)12-13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJDPFXQUOMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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